2-(2,3,4-Trimethoxyphenyl)pyridine

Overview

Description

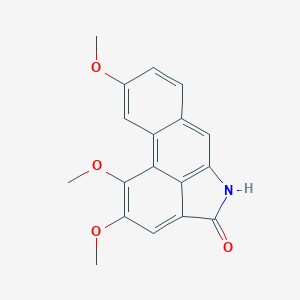

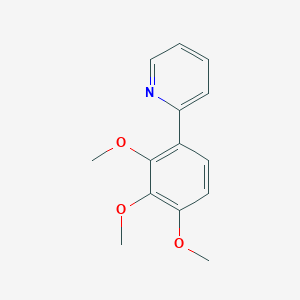

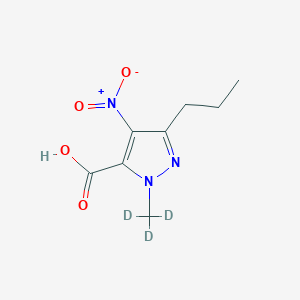

2-(2,3,4-Trimethoxyphenyl)pyridine is a heteroaryl compound . It has been shown to inhibit EGF and PDGF receptor tyrosine kinase .

Synthesis Analysis

The synthesis of 2-(2,3,4-Trimethoxyphenyl)pyridine involves several steps. One of the key steps involves consecutive Chan–Lam- and Buchwald–Hartwig couplings . Another method involves the condensation of isopropyl cyanoacetate and substituted benzoic aldehydes .Molecular Structure Analysis

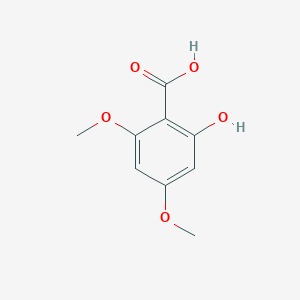

The molecular structure of 2-(2,3,4-Trimethoxyphenyl)pyridine is characterized by a six-membered electron-rich ring, which is one of the most critical and valuable cores of a variety of biologically active molecules . The molecular formula is C14H15NO3 .Chemical Reactions Analysis

The trimethoxyphenyl (TMP) group in 2-(2,3,4-Trimethoxyphenyl)pyridine serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . It has displayed notable anti-cancer effects by effectively inhibiting tubulin .Scientific Research Applications

Anticoagulant and Antiplatelet Activities :

- A study synthesized new compounds related to 2-(2,3,4-Trimethoxyphenyl)pyridine and investigated their anticoagulant and antiplatelet activities. These compounds prolonged clotting time in human plasma and showed potential as anticoagulants and antiplatelet agents, with one compound demonstrating inhibition of ADP-induced platelet aggregation (Ramesh et al., 2020).

Optical and Nonlinear Optical (NLO) Applications :

- Researchers have explored the thermal, mechanical, and linear optical properties of a pyridine-based chromophore with trimethoxy substitution, suggesting its use in NLO applications due to characteristics like blue light emissions and thermal stability (Ganapayya et al., 2021).

- Another study investigated 2,6-diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine for optoelectronic and NLO applications. It was found to have a narrow band gap and significant third-order NLO polarizability, indicating potential in semiconductor applications (Chaudhry et al., 2019).

Photophysical Properties :

- A study on various acrylonitrile derivatives with core pyridine and phenyl moieties, including trimethoxyphenylpyridine, revealed insights into their solution and solid-state photophysical properties, which could be relevant for optical applications (Castillo et al., 2021).

Cancer Research :

- In cancer research, new heterocycles with a trimethoxyphenyl scaffold, related to 2-(2,3,4-Trimethoxyphenyl)pyridine, were synthesized and evaluated for anticancer activity. Some compounds showed promising results against various cancer cell lines (Ali et al., 2017).

Luminescent Chemical Sensing :

- A rhenium(I) tricarbonyl complex with a related ligand demonstrated luminescence properties sensitive to protonation-deprotonation status, suggesting its use as a luminescent pH sensor (Lam et al., 2000).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-16-12-8-7-10(11-6-4-5-9-15-11)13(17-2)14(12)18-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQINOBUZKLQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=CC=CC=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,4-Trimethoxyphenyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)

![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)